![molecular formula C10H15NO B3434174 7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine CAS No. 82878-23-7](/img/structure/B3434174.png)
7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine
Vue d'ensemble
Description
7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine is a chemical compound with the molecular weight of 201.7 . Its IUPAC name is 7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine is 1S/C10H15NO.ClH/c1-10(2)5-9-8(3-4-12-9)6-11-7-10;/h3-4,11H,5-7H2,1-2H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine is a powder that is stored at room temperature . It has a molecular weight of 201.7 .Applications De Recherche Scientifique
Synthesis of Quinolones
The compound is used in the synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reactions . These reactions proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyrano[3,2-c]quinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furo[3,2-c]quinolones .
Biological Activities
Pyrano[3,2-c]quinolone, a structural motif occurring in a number of natural products, has a wide range of important biological activities such as anticancer, antibacterial, antimalarial, antiinflammatory, and antifungal properties . Furo[3,2-c]quinolone hybrids, which can be synthesized using 7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine, have been shown to exhibit similar biological and pharmacological activity .
Anticancer Agents
Alkaloids zanthosimuline and huajiaosimuline, which exhibit cytotoxicity against cancer cells, are considered as potential anticancer agents . These alkaloids contain the pyrano[3,2-c]quinolone structural motif, which can be synthesized using 7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine .
Antimicrobial Agents
Furo[3,2-c]quinolone derivatives such as araliopsine and almein, which are principally isolated from Rutaceae species, have been shown to exhibit antimicrobial activity . These derivatives can be synthesized using 7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine .
Insecticidal Agents
Furo[3,2-c]quinolone hybrids have been shown to exhibit insecticidal activity . These hybrids can be synthesized using 7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine .
Antiarrhythmic Agents
Furo[3,2-c]quinolone hybrids have been shown to exhibit antiarrhythmic activity . These hybrids can be synthesized using 7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
7,7-dimethyl-4,5,6,8-tetrahydrofuro[3,2-c]azepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2)5-9-8(3-4-12-9)6-11-7-10/h3-4,11H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGRTYNRRYMNCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CNC1)C=CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001212121 | |
| Record name | 5,6,7,8-Tetrahydro-7,7-dimethyl-4H-furo[3,2-c]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine | |
CAS RN |
82878-23-7 | |
| Record name | 5,6,7,8-Tetrahydro-7,7-dimethyl-4H-furo[3,2-c]azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82878-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-7,7-dimethyl-4H-furo[3,2-c]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



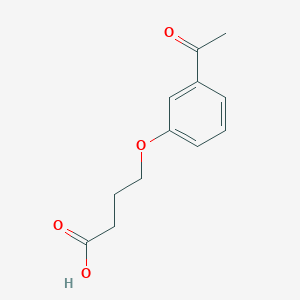
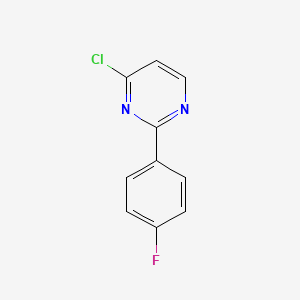
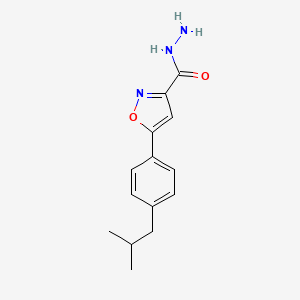
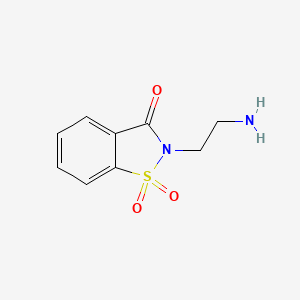



![1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3434137.png)
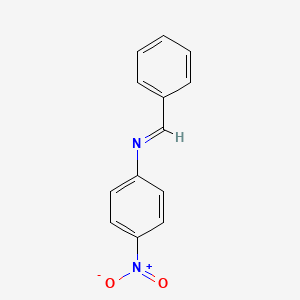
![[(5-Acetyl-2-methoxybenzyl)thio]acetic acid](/img/structure/B3434145.png)

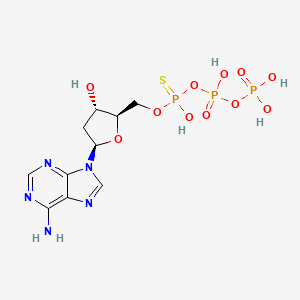
![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3434182.png)
